molecular formula C15H10IN3O B10889862 (2E)-2-cyano-N-(4-iodophenyl)-3-(pyridin-4-yl)prop-2-enamide

(2E)-2-cyano-N-(4-iodophenyl)-3-(pyridin-4-yl)prop-2-enamide

Katalognummer: B10889862
Molekulargewicht: 375.16 g/mol
InChI-Schlüssel: UKYWYYLJNOMJHZ-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides. This compound features a cyano group, an iodophenyl group, and a pyridyl group, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE typically involves a multi-step process:

    Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile.

    Introduction of the Iodophenyl Group: This step may involve a halogenation reaction, where an appropriate phenyl precursor is iodinated.

    Attachment of the Pyridyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to introduce the pyridyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in targeting specific proteins or pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-2-CYANO-N~1~-(4-BROMOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE
  • (E)-2-CYANO-N~1~-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE

Uniqueness

The presence of the iodophenyl group in (E)-2-CYANO-N~1~-(4-IODOPHENYL)-3-(4-PYRIDYL)-2-PROPENAMIDE may confer unique reactivity and binding properties compared to its bromo- and chloro- analogs. This could make it more effective in certain applications, such as in medicinal chemistry for targeting specific biological pathways.

Eigenschaften

Molekularformel

C15H10IN3O

Molekulargewicht

375.16 g/mol

IUPAC-Name

(E)-2-cyano-N-(4-iodophenyl)-3-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C15H10IN3O/c16-13-1-3-14(4-2-13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-9H,(H,19,20)/b12-9+

InChI-Schlüssel

UKYWYYLJNOMJHZ-FMIVXFBMSA-N

Isomerische SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=NC=C2)/C#N)I

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=NC=C2)C#N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.